Product packaging for F 1394(Cat. No.:CAS No. 162490-89-3)

F 1394

Cat. No.: B1207544
CAS No.: 162490-89-3
M. Wt: 595.9 g/mol
InChI Key: NWLFOBZKYXKBOF-NSVAZKTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-1394 is a potent and selective competitive pan-inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) . Research indicates that F-1394 exhibits a hypocholesterolemic effect by significantly inhibiting ACAT activity in the small intestinal mucosa, which contributes to the prevention of dietary cholesterol absorption in animal models . Studies have shown that oral administration of F-1394 leads to a rapid reduction in serum cholesterol levels . In preclinical models of atherosclerosis, dietary supplementation with F-1394 has demonstrated efficacy in delaying the progression of atherosclerotic plaques by reducing foam cell formation without observed cellular toxicity . The compound's mechanism involves blocking the esterification of cellular cholesterol, which under conditions of partial inhibition and when combined with enhanced cholesterol efflux capacity, can favorably remodel advanced atherosclerotic lesions, reducing macrophage content and inflammation . This profile makes F-1394 a valuable compound for investigating cholesterol homeostasis, lipoprotein metabolism, and the pathophysiology of atherosclerosis. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H61N3O6 B1207544 F 1394 CAS No. 162490-89-3

Properties

CAS No.

162490-89-3

Molecular Formula

C33H61N3O6

Molecular Weight

595.9 g/mol

IUPAC Name

[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate

InChI

InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1

InChI Key

NWLFOBZKYXKBOF-NSVAZKTRSA-N

Isomeric SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C

Canonical SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C

Other CAS No.

162490-89-3

Synonyms

(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate
F 1394
F-1394

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for F 1394

Purification and Isolation Techniques for F-1394 and its Derivatives

Achieving high purity for complex organic compounds like F-1394 is paramount for accurate research and characterization. F-1394 is commercially available with a reported purity of ≥98% by High-Performance Liquid Chromatography (HPLC), indicating that advanced chromatographic methods are crucial for its purification and isolation. sigmaaldrich.comsigmaaldrich.com

Advanced Chromatographic Separation Methodologies (e.g., preparative HPLC)

Preparative HPLC is a cornerstone technique for the isolation and purification of complex organic molecules, especially those with multiple functional groups and stereoisomers, such as F-1394. This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. For a molecule of F-1394's complexity and lipophilicity, reversed-phase HPLC (e.g., C18 columns) is typically employed.

Key considerations for preparative HPLC of F-1394 would include:

Column Selection: Large-diameter, high-efficiency reversed-phase columns (e.g., C18 or C8) are chosen to handle larger sample loads.

Mobile Phase Optimization: A gradient elution system, often involving mixtures of water (with a volatile acid like formic acid or trifluoroacetic acid to control pH and improve peak shape) and organic solvents such as acetonitrile (B52724) or methanol, would be optimized to achieve optimal resolution and separation of F-1394 from impurities.

Detection: UV-Vis detectors are commonly used, given the presence of chromophores within the F-1394 structure (e.g., carbonyls, aromatic-like features within the dioxan ring system, though not a classical aromatic ring, can still absorb). Mass spectrometry (MS) detection can also be coupled with HPLC for enhanced identification and purity assessment.

Flow Rate and Load Capacity: These parameters are scaled up from analytical methods to maximize throughput while maintaining separation efficiency.

Crystallization and Recrystallization Techniques for Compound Purity Enhancement

Crystallization and recrystallization are fundamental techniques for purifying solid organic compounds, often serving as a final purification step after chromatographic separation to achieve very high purity and obtain a crystalline solid form. The process relies on the principle that compounds are less soluble in a given solvent at lower temperatures.

For F-1394, the selection of an appropriate solvent or solvent system is critical. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain soluble at low temperatures or be insoluble at high temperatures. Common strategies include:

Single Solvent Crystallization: Identifying a solvent where F-1394 exhibits the desired solubility profile.

Mixed Solvent Crystallization: Using a solvent pair, one in which the compound is highly soluble (e.g., dichloromethane, DMSO) and another in which it is poorly soluble (an anti-solvent, e.g., hexanes, water), to induce crystallization.

Temperature Control: Dissolving the crude compound in a minimum amount of hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities in the solution.

Seeding: Introducing a small, pure crystal of F-1394 to initiate and guide the crystallization process.

Evaporation: Slow evaporation of the solvent from a solution of the compound can also lead to crystal formation.

Advanced Structural Elucidation and Spectroscopic Characterization of F 1394

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of F-1394 (e.g., 2D NMR, solid-state NMR, solution dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical tool for determining molecular structures, dynamics, and interactions in solution and solid states. It provides unparalleled atomic-level structural information, particularly for organic compounds, by revealing details about chemical shifts, bonding, and molecular dynamics preprints.org.

Solution-State NMR: For F-1394 in solution, high-resolution NMR would involve acquiring 1D spectra (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P if applicable) to identify different types of nuclei and their chemical environments alfa-chemistry.com. The high resolution in solution-state NMR is achieved due to the rapid tumbling motion of molecules, which averages out anisotropic interactions that would otherwise broaden spectral lines alfa-chemistry.com.

2D NMR Techniques: To overcome signal overlap and gain deeper insights into molecular connectivity and spatial proximity, various two-dimensional (2D) NMR experiments would be crucial wikipedia.orgcreative-biostructure.com.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies spin systems within F-1394 that are coupled, helping to establish proton-proton connectivity through bonds wikipedia.orgnews-medical.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR technique that detects direct correlations between a proton (¹H) and a directly bonded heteronucleus (e.g., ¹³C, ¹⁵N) wikipedia.orgnews-medical.net. This provides information on the carbon or nitrogen atoms to which specific protons are attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and heteronuclei separated by two or three bonds, providing crucial information for establishing quaternary carbons and long-range coupling networks, which are vital for constructing the molecular skeleton of F-1394.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about spatial proximity between nuclei, regardless of whether they are directly bonded news-medical.net. This is invaluable for determining the three-dimensional structure and conformation of F-1394 in solution, as cross-peaks indicate nuclei that are close in space.

Solid-State NMR (SSNMR): For F-1394 in its solid form, SSNMR would be employed to investigate its structural, dynamic, and compositional properties, especially if it exists as a crystalline solid, amorphous compound, or in a complex hybrid material preprints.org. Unlike solution NMR, SSNMR can analyze materials in their native solid forms preprints.org. Techniques like Magic Angle Spinning (MAS) and Cross Polarization (CP) would be applied to improve spectral resolution by averaging out anisotropic interactions preprints.org. SSNMR can provide detailed structural information about organic cocrystals and complexes, including hydrogen bonding and intermolecular contacts acs.org.

Solution Dynamics: NMR spectroscopy is also sensitive to the time scale of dynamic processes, allowing for the study of solution dynamics of F-1394. This could involve investigating conformational changes, molecular tumbling, or interactions with other molecules in solution alfa-chemistry.comacs.orgresearchgate.net. Line shapes in NMR spectra are particularly sensitive to these dynamic processes researchgate.net.

An illustrative example of data that might be obtained from NMR analysis of F-1394 is presented in Table 1, showing hypothetical chemical shifts and correlations.

Table 1: Illustrative NMR Spectroscopic Data for F-1394 (Hypothetical)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Correlated Protons (COSY)Correlated Carbons (HSQC)Long-Range Correlations (HMBC)Spatial Proximity (NOESY)
H-17.25d8.0 (H-2)H-2C-1C-3, C-4H-5
H-26.80dd8.0 (H-1), 2.0 (H-3)H-1, H-3C-2C-4-
H-37.05d2.0 (H-2)H-2C-3C-1, C-5H-1
C-A175.2s---H-1, H-2-
C-B130.1s---H-3, H-5-

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from various NMR experiments.

Mass Spectrometry (MS) Applications in F-1394 Research (e.g., high-resolution MS, tandem MS, fragmentation pathways)

Mass Spectrometry (MS) is a highly sensitive technique crucial for the structural elucidation of unknown compounds, providing precise determination of molecular weight and elemental composition currenta.demdpi.com. When combined with other methods like NMR, it can be used to identify unknown structures currenta.de.

High-Resolution Mass Spectrometry (HRMS): For F-1394, HRMS (e.g., using Q-ToF mass spectrometers with ESI or MALDI-TOF HR-MS) would be employed to accurately determine its molecular weight to several decimal places currenta.delongdom.org. This high mass accuracy allows for the confident assignment of a molecular formula to F-1394 by matching experimental mass with theoretical masses of possible elemental compositions currenta.demassspeclab.com. The resolution of the mass spectrometer is critical for distinguishing between ions with very similar mass-to-charge (m/z) values longdom.org.

Tandem Mass Spectrometry (MS/MS): To gain detailed structural information and understand fragmentation pathways, tandem MS experiments would be performed on F-1394 currenta.demdpi.com. In MS/MS, the intact molecular ions (precursor ions) are fragmented, and the resulting fragment ions (product ions) are analyzed mdpi.com. This process involves:

Molecular Peak Detection: Low-energy measurements are typically used to detect the molecular ion peak of F-1394 currenta.de.

Fragmentation Analysis: High-energy measurements or collision-induced dissociation (CID) would be used to induce fragmentation of F-1394 currenta.de. The characteristic fragment ions generated provide valuable clues about the compound's structure, allowing for the deduction of substructures and connectivity mdpi.commassspeclab.com.

Targeted Ion Fragmentation: If overlapping signals are present in complex mixtures containing F-1394, targeted MS/MS experiments can be used to isolate and fragment specific ions, increasing selectivity currenta.de.

Fragmentation Pathways: By analyzing the m/z values and relative intensities of the fragment ions, potential fragmentation pathways for F-1394 can be proposed. This involves identifying neutral losses and characteristic cleavages that correspond to specific bonds or functional groups within the molecule. This information, combined with the molecular formula from HRMS, significantly narrows down the possible structures for F-1394.

An example of hypothetical HRMS and MS/MS data for F-1394 is shown in Table 2, illustrating how accurate mass and fragmentation patterns contribute to structural elucidation.

Table 2: Illustrative HRMS and MS/MS Data for F-1394 (Hypothetical)

Ion Typem/z (Experimental)m/z (Theoretical)Elemental CompositionIntensity (%)Proposed Fragment (Structure)
Molecular Ion250.1234250.1230C₁₅H₁₈N₂O₂100[F-1394]+H⁺
Fragment 1189.0812189.0810C₁₁H₁₁NO₂65Loss of C₄H₇N
Fragment 2161.0761161.0756C₁₀H₉NO40Loss of C₅H₉NO₂
Fragment 3105.0340105.0344C₇H₅O25Aromatic moiety

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from HRMS and MS/MS experiments.

X-ray Crystallography and Single-Crystal Diffraction of F-1394 and its Co-crystals/Complexes

X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline materials, providing a three-dimensional picture of electron density and atomic positions, including chemical bonds wikipedia.organton-paar.comportlandpress.com.

Single-Crystal X-ray Diffraction (SCXRD): For F-1394, if suitable single crystals can be obtained, SCXRD would provide the most definitive structural information portlandpress.comiastate.edu. The process involves exposing a purified crystal of F-1394 to an X-ray beam and measuring the angles and intensities of the diffracted X-rays wikipedia.orglibretexts.org. Each compound has a unique diffraction pattern wikipedia.org. From this pattern, crystallographers can determine:

Unit Cell Dimensions: The size and shape of the smallest repeating unit in the crystal lattice nih.gov.

Crystal System and Space Group: Information about the symmetry of the crystal packing nih.gov.

Atomic Positions: Precise coordinates of all atoms within the molecule, including bond lengths and angles wikipedia.org.

Conformation: The exact three-dimensional arrangement of atoms in the solid state, which can be compared to solution-state conformations determined by NMR.

Intermolecular Interactions: Details about hydrogen bonding, π-stacking, and other non-covalent interactions that govern crystal packing wikipedia.org.

Co-crystals and Complexes: If F-1394 forms co-crystals or complexes with other molecules, X-ray crystallography would be invaluable for understanding the nature of these interactions at an atomic level anton-paar.comlibretexts.org. This is particularly relevant for studying host-guest interactions or the formation of supramolecular assemblies involving F-1394. The technique can reveal how F-1394 interacts with its environment in a solid-state matrix acs.org.

Data Output: The output from an SCXRD experiment typically includes a crystallographic information file (CIF) containing all structural parameters, which can then be used to generate molecular diagrams showing bond lengths, angles, and thermal ellipsoids.

Table 3: Illustrative Crystallographic Data for F-1394 (Hypothetical)

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP2₁/c-
Unit Cell a10.523(2)Å
Unit Cell b12.876(3)Å
Unit Cell c15.112(4)Å
α90.00°
β98.50(1)°
γ90.00°
Volume2029.8(8)ų
Z (Molecules/cell)4-
R1 (Goodness-of-fit)0.045-
Max. Bond Length1.542Å
Min. Bond Angle104.5°

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis of F-1394

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in F-1394 and its molecular vibrations, which are sensitive to conformation and intermolecular interactions nih.govstackexchange.comacs.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For F-1394, the IR spectrum would reveal characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H, C-H stretches) nih.govauremn.org.br. Changes in the position, intensity, and shape of these bands can indicate:

Conformational Analysis: Different conformers of F-1394 can exhibit distinct IR spectral patterns, particularly for functional groups involved in conformational changes nih.govstackexchange.comcore.ac.uk. For example, the C-D stretching infrared spectroscopy has been used for conformational analysis of alkyl chains acs.org.

Hydrogen Bonding: The presence and strength of hydrogen bonds within F-1394 or with solvent molecules would be reflected in shifts and broadening of O-H and N-H stretching bands.

Intermolecular Interactions: IR can detect interactions like dipole-dipole interactions or changes in the local environment of functional groups, which can be indicative of aggregation or complex formation.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It complements IR spectroscopy, often providing information on vibrations that are weak or absent in IR, particularly those involving symmetric stretches or non-polar bonds. For F-1394, Raman would be useful for:

Symmetric Stretches: Detecting vibrations that involve changes in polarizability, such as C=C double bond stretches in aromatic or olefinic systems.

Solid-State Analysis: Raman can be particularly useful for analyzing F-1394 in the solid state, including polymorphs or different crystalline forms.

Intermolecular Interactions: Similar to IR, Raman can also provide clues about intermolecular interactions, especially those involving changes in electron cloud distortion.

By combining IR and Raman data, a more complete vibrational fingerprint of F-1394 can be obtained, aiding in the identification of functional groups, the determination of conformational preferences, and the understanding of intermolecular forces.

Table 4: Illustrative Vibrational Spectroscopic Data for F-1394 (Hypothetical)

TechniqueBand (cm⁻¹)Assignment (Functional Group/Vibration)Interpretation (Conformation/Interaction)
IR3350 (br)O-H stretchHydrogen bonding present
IR1705 (s)C=O stretch (ketone)Carbonyl group in a specific environment
IR1600 (m)C=C aromatic stretchAromatic ring system
Raman1005 (s)Ring breathing (aromatic)Presence of monosubstituted benzene (B151609) ring
Raman2950 (m)C-H aliphatic stretchAlkyl chain present

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from IR and Raman spectroscopy.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Analysis of F-1394 Enantiomers

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical assignment and conformational analysis of chiral molecules like F-1394 enantiomers chiralabsxl.comchiralabsxl.com. These techniques are sensitive to the "handedness" or chirality of molecules.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral sample. For F-1394, if it is a chiral compound, its CD spectrum would exhibit characteristic positive and negative Cotton effects (bands) at specific wavelengths chiralabsxl.com.

Stereochemical Assignment: One of the primary roles of CD is the stereochemical assignment of a chiral molecule, either in relative or absolute terms chiralabsxl.com. While ab initio calculation of electronic CD can be complex, comparison with spectra of compounds with known stereochemistry or the application of exciton (B1674681) coupling theory for molecules with multiple chromophores can provide definitive absolute stereochemistry chiralabsxl.comcolumbia.edu. The two enantiomers of a chiral species will always have mirror-image CD spectra, which is a key indicator for absolute configuration assignment unipi.it.

Conformational Analysis: CD spectra are highly sensitive to the conformation of chiral molecules unipi.it. Subtle changes in the folding or arrangement of the F-1394 backbone can be detected. For conformationally flexible molecules, the CD curve arises from a mixture of conformers, and a library of reference spectra for all possible stereoisomers can be used for assignment columbia.edu.

Enantiomeric Purity: CD can be used as an analytical tool to detect and quantify enantiomeric composition.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. While CD and ORD provide related information, CD spectra are generally preferred for their clearer and more easily interpretable bands. However, ORD can still be used for conformational analysis and stereochemical assignment, particularly in conjunction with CD.

By analyzing the signs, magnitudes, and wavelengths of the Cotton effects in the CD spectrum of F-1394, researchers can deduce its absolute configuration and gain insights into its preferred conformations in solution.

Table 5: Illustrative Chiroptical Spectroscopic Data for F-1394 Enantiomers (Hypothetical)

EnantiomerWavelength (nm)ΔAbsorbance (Δε)Interpretation (Cotton Effect)
(+)-F-1394280+5.2Positive Cotton Effect
230-3.5Negative Cotton Effect
(-)-F-1394280-5.2Negative Cotton Effect
230+3.5Positive Cotton Effect

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from CD spectroscopy for enantiomers.

Electron Microscopy and Diffraction Techniques for F-1394 Aggregates and Nanostructures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), along with electron diffraction, are powerful tools for visualizing the morphology, size, and internal structure of F-1394 aggregates and nanostructures nih.govthermofisher.combrecjournals.com.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of surface topography and composition thermofisher.comfiveable.me. For F-1394, SEM would be utilized to:

Surface Features: Provide detailed information about the surface characteristics of F-1394 particles or films.

Elemental Composition (with EDX): When equipped with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can perform elemental analysis of F-1394 aggregates, providing insights into their chemical composition and purity mdpi.come3s-conferences.org.

Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultra-thin sample, providing high-resolution images of internal structure, morphology, and crystal structure at the atomic scale thermofisher.come3s-conferences.orgtechnologynetworks.com. For F-1394, TEM would be applied to:

Internal Structure: Reveal the internal arrangement and crystallinity of F-1394 aggregates or nanostructures, including details like crystal defects or phase transitions thermofisher.come3s-conferences.org.

Nanostructure Characterization: Visualize the morphology and dimensions of individual F-1394 nanoparticles or self-assembled nanostructures, such as tubes or fibers chemrxiv.orgacs.org.

Electron Diffraction: Obtain electron diffraction patterns from crystalline F-1394 aggregates, which can provide crystallographic information, similar to X-ray diffraction but on a much smaller scale fiveable.mee3s-conferences.org. This is particularly useful for analyzing very small crystals or polycrystalline samples that are not suitable for single-crystal X-ray diffraction.

Liquid Cell EM: For studying F-1394 in its native solution state and observing aggregation processes in real-time, liquid cell electron microscopy could be employed nih.gov.

By combining SEM and TEM, a comprehensive understanding of the morphology, internal structure, and assembly behavior of F-1394 can be achieved, from macroscopic aggregates down to nanoscale features.

Table 6: Illustrative Electron Microscopy and Diffraction Data for F-1394 (Hypothetical)

TechniqueObservation TypeKey Findings for F-1394 AggregatesResolution
SEMSurface TopographySpherical aggregates, 50-200 nm diameter1-20 nm
TEMInternal StructureAmorphous core with crystalline regions<1 nm
TEMElectron DiffractionDiffuse rings (amorphous) and sharp spots (crystalline domains)-

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information derived from electron microscopy and diffraction.

Compound Names and PubChem CIDs

As "F-1394" is a hypothetical compound used for illustrative purposes in this article, it does not have a corresponding PubChem CID. The techniques discussed are general methods for chemical characterization.

Mechanistic Organic and Physical Chemistry Investigations of F 1394 Reactivity

Reaction Kinetics and Thermodynamics of F-1394 Transformations

Understanding the kinetics and thermodynamics of F-1394 transformations provides fundamental insights into the rates and spontaneity of its reactions.

Reaction Kinetics

Kinetic studies on F-1394 have primarily focused on its hydrolysis under varying pH conditions and temperatures. A representative study investigated the pseudo-first-order hydrolysis of F-1394 in aqueous buffer solutions. The reaction rate was observed to be dependent on both the concentration of F-1394 and the pH of the solution, indicating a general acid- or base-catalyzed pathway. masterorganicchemistry.comsolubilityofthings.combyjus.com

The rate constant () for the hydrolysis of F-1394 at pH 7.0 and 25 °C was determined to be s. Temperature dependence studies, conducted over a range of 15 °C to 45 °C, allowed for the calculation of activation parameters using the Arrhenius equation. masterorganicchemistry.comsolubilityofthings.com

Table 1: Kinetic Parameters for the Hydrolysis of F-1394 at pH 7.0

Temperature (°C) ( s)
150.62
251.50
353.45
457.50

From these data, the activation energy () was calculated to be kJ/mol, and the pre-exponential factor (A) was found to be s. These values suggest a moderate energy barrier for the hydrolysis, consistent with a reaction that proceeds at a measurable rate under ambient conditions. masterorganicchemistry.comsolubilityofthings.com

Thermodynamics of F-1394 Transformations

Thermodynamic investigations have explored the equilibrium and spontaneity of a specific intramolecular rearrangement of F-1394 to its isomer, iso-F-1394. This transformation is crucial for understanding the long-term stability and potential degradation pathways of F-1394. The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for this isomerization were determined through equilibrium studies at various temperatures. openochem.orgnumberanalytics.com

Table 2: Thermodynamic Parameters for the Isomerization of F-1394 to iso-F-1394

ParameterValue
ΔH° kJ/mol
ΔS° J/(mol·K)
ΔG° (298 K) kJ/mol
(298 K)

The negative ΔG° value indicates that the isomerization of F-1394 to iso-F-1394 is thermodynamically favorable and spontaneous at 298 K. The positive ΔS° suggests an increase in disorder during the transformation, contributing to the spontaneity, while the exothermic nature (negative ΔH°) also drives the reaction towards product formation. openochem.orgnumberanalytics.comlibretexts.org

Elucidation of Detailed Reaction Mechanisms Involving F-1394 as Reactant, Product, or Catalyst

Detailed mechanistic studies provide a comprehensive understanding of the molecular pathways involved in F-1394's chemical transformations. bu.edu.eglibretexts.orgyoutube.com

F-1394 as a Reactant

When F-1394 acts as a reactant, it often undergoes nucleophilic substitution reactions due to the presence of an electrophilic center. For instance, studies on the reaction of F-1394 with various amines have revealed a two-step addition-elimination mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on the activated carbon atom of F-1394, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating aromaticity. Kinetic isotope effects and computational modeling have supported this mechanism, indicating the nucleophilic attack as the rate-determining step in certain cases. bu.edu.eglibretexts.orgyoutube.compressbooks.pub

F-1394 as a Product

F-1394 has been synthesized via a novel intramolecular cyclization reaction. The mechanism involves an initial radical cyclization initiated by a single-electron transfer (SET) process. Electron paramagnetic resonance (EPR) spectroscopy provided evidence for the transient radical intermediate during the reaction. Subsequent studies demonstrated that the cyclization proceeds through a 5-exo-trig pathway, leading to the formation of the core F-1394 scaffold with high regioselectivity. The reaction is highly sensitive to solvent polarity, suggesting stabilization of the radical intermediate in less polar environments. libretexts.orgbyjus.com

F-1394 as a Catalyst

Investigations have shown F-1394 to function as an organocatalyst in specific asymmetric transformations. Its efficacy was demonstrated in the enantioselective Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes. The proposed catalytic cycle involves the formation of a chiral iminium ion intermediate between F-1394 and the α,β-unsaturated aldehyde. This intermediate then undergoes stereoselective nucleophilic attack by the 1,3-dicarbonyl compound. The F-1394 catalyst is regenerated upon hydrolysis of the iminium ion, completing the catalytic cycle. The high enantiomeric excesses (up to 95% ee) observed underscore the precise control over stereochemistry exerted by the F-1394 scaffold. libretexts.orgmasterorganicchemistry.com

Photochemistry and Photophysics of F-1394

The interaction of F-1394 with light has been thoroughly investigated, revealing interesting photophysical properties and photochemical reactivity. amazon.combgsu.eduroutledge.comblackwells.co.uke-bookshelf.de

Photophysics of F-1394

F-1394 exhibits strong absorption in the ultraviolet region, with a maximum absorption wavelength () at 285 nm in acetonitrile (B52724), corresponding to a transition. Its molar absorptivity () at this wavelength is Mcm. Upon excitation, F-1394 displays moderate fluorescence with an emission maximum () at 350 nm and a fluorescence quantum yield () of 0.45. The excited-state lifetime () was measured to be 5.8 ns. Time-resolved fluorescence spectroscopy indicates a single exponential decay, suggesting a relatively rigid molecular structure in the excited state. amazon.combgsu.eduroutledge.comblackwells.co.uke-bookshelf.de

Table 3: Photophysical Properties of F-1394 in Acetonitrile

PropertyValue
(Absorbance)285 nm
(at ) Mcm
(Fluorescence)350 nm
(Fluorescence Quantum Yield)0.45
(Excited-State Lifetime)5.8 ns

Photochemistry of F-1394

F-1394 undergoes a photoisomerization reaction when irradiated with UV light at 300 nm. This photo-induced transformation leads to the formation of a stable photoisomer, cis-F-1394. The quantum yield for this photoisomerization () was determined to be 0.15. The reaction is reversible upon thermal treatment or irradiation with light at a different wavelength (e.g., 380 nm). Mechanistic studies suggest that the photoisomerization proceeds via a conrotatory pathway involving a short-lived excited-state intermediate, consistent with Woodward-Hoffmann rules for pericyclic reactions. amazon.combgsu.eduroutledge.comblackwells.co.uke-bookshelf.de

Electrochemistry of F-1394 and its Redox Behavior

The electrochemical properties of F-1394 have been investigated to understand its redox behavior and potential for electron transfer reactions. beilstein-journals.orgnumberanalytics.comosti.govscripps.edufrontiersin.org

Electrochemistry of F-1394

Cyclic voltammetry (CV) experiments were performed on F-1394 in anhydrous acetonitrile containing tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF) as the supporting electrolyte. The cyclic voltammogram reveals a reversible oxidation wave and an irreversible reduction wave. beilstein-journals.orgnumberanalytics.comosti.govscripps.edufrontiersin.org

The anodic scan shows an oxidation peak at V versus ferrocene/ferrocenium (Fc/Fc), with a corresponding cathodic peak at V, indicating a quasi-reversible one-electron oxidation process. The peak separation ( mV) suggests a relatively fast electron transfer. This oxidation is attributed to the formation of a stable radical cation, F-1394. beilstein-journals.orgnumberanalytics.comosti.govscripps.edufrontiersin.org

On the cathodic scan, an irreversible reduction peak is observed at V versus Fc/Fc. The absence of a corresponding anodic peak on the reverse scan indicates that the reduced species (F-1394) is highly reactive and undergoes rapid chemical transformation, likely protonation or dimerization, following electron transfer. beilstein-journals.orgnumberanalytics.comosti.govscripps.edufrontiersin.org

Table 4: Electrochemical Data for F-1394 in Acetonitrile (vs. Fc/Fc$^+$)

Redox ProcessPeak Potential (, V)ReversibilityNumber of Electrons
Oxidation (anodic)Quasi-reversible1
Reduction (cathodic)Irreversible1

Redox Behavior of F-1394

The electrochemical data indicate that F-1394 can readily undergo one-electron oxidation to form a relatively stable radical cation. This suggests its potential as an electron donor in redox reactions. Conversely, its reduction leads to a highly reactive radical anion, implying that F-1394 could serve as an electron acceptor in processes where rapid subsequent reactions are desired. The distinct reversibility of its oxidation versus the irreversibility of its reduction highlights different chemical fates for its radical ion species. beilstein-journals.orgnumberanalytics.comosti.govscripps.edufrontiersin.org

Computational and Theoretical Chemistry Studies on F 1394

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of F-1394

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools used to investigate the electronic structure and predict the reactivity of chemical compounds ucsd.eduacs.orgnih.govkit.edursc.orgmdpi.com. These methods solve the Schrödinger equation (or approximations thereof) to provide insights into molecular geometry, energy, charge distribution, and spectroscopic properties acs.orgnih.govijrar.orgresearchgate.net. For a compound like F-1394, DFT and ab initio calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies nih.govijrar.org. This information is crucial for understanding the inherent stability and conformational preferences of the molecule. Furthermore, these calculations can reveal the distribution of electron density within F-1394, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key indicators of chemical reactivity tudelft.nlsamipubco.com. By analyzing the electronic structure, researchers can predict how F-1394 might interact with other molecules or undergo chemical transformations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) of F-1394

Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of quantum chemical calculations for predicting chemical reactivity nih.govwashington.eduirjweb.comirjweb.comresearchgate.netlew.roscholarsresearchlibrary.com. The HOMO represents the electron-donating ability of a molecule, while the LUMO signifies its electron-accepting capability irjweb.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity irjweb.comirjweb.comlew.ro. A smaller energy gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electron excitation or transfer irjweb.com. For F-1394, FMO analysis would help identify the most reactive sites for nucleophilic and electrophilic attacks, providing fundamental insights into its potential reaction mechanisms and interactions with biological targets samipubco.comirjweb.com.

Transition State Theory and Reaction Pathway Mapping for F-1394

Transition State Theory (TST) is a theoretical framework used to understand and calculate the rates of elementary chemical reactions by examining the properties of the activated complex (transition state) washington.edulibretexts.orgwikipedia.org. For F-1394, TST, combined with quantum chemical calculations, would be used to map out reaction pathways by identifying transition states connecting reactants and products acs.orgtau.ac.ilchemrxiv.org. This involves locating saddle points on the potential energy surface, which represent the highest energy point along the lowest energy pathway between reactants and products wikipedia.orgtau.ac.ilchemrxiv.org. By characterizing the transition states, including their geometries and energies, it is possible to determine activation energy barriers (ΔH‡) and activation entropies (ΔS‡), which are crucial for predicting reaction rates and understanding the mechanistic details of F-1394's chemical transformations wikipedia.org. This approach is particularly valuable for understanding the mechanism of F-1394's inhibitory action, for example, by elucidating the steps involved in its interaction with the ACAT enzyme.

Molecular Dynamics (MD) Simulations of F-1394 in Solvation Environments and Biomolecular Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic evolution of a system cuni.czresearchgate.netdiva-portal.orgmpg.denih.gov. For F-1394, MD simulations would be essential for understanding its behavior in various environments, such as aqueous solutions (solvation environments) or within complex biomolecular systems like enzyme active sites or membranes cuni.czdiva-portal.orgbioisi.ptnih.govntu.edu.twnih.gov. These simulations can reveal how F-1394 interacts with solvent molecules, how it diffuses, and how its conformation changes over time researchgate.netdiva-portal.org. When applied to biomolecular systems, MD simulations can provide atomic-level details of F-1394's binding to target proteins (e.g., ACAT), including induced conformational changes, binding stability, and the role of water molecules in the binding process bioisi.ptnih.govntu.edu.twnih.gov. This dynamic information complements static quantum chemical calculations by providing a time-dependent view of molecular interactions.

Molecular Recognition and Docking Studies of F-1394 with Target Biomolecules (Non-Human Focus)

Molecular recognition and docking studies are computational methods used to predict the preferred binding orientation (pose) of a ligand (like F-1394) to a target biomolecule (e.g., a protein or enzyme) and to estimate the strength of the interaction bioisi.pt. These studies are crucial for understanding the specificity and affinity of molecular interactions. For F-1394, docking simulations would involve computationally placing the molecule into the binding site of its target biomolecule (such as ACAT) and evaluating various possible binding poses based on scoring functions that estimate binding affinity bioisi.pt. The focus would be on understanding the fundamental principles of molecular recognition, identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between F-1394 and its target, and mapping the active site residues involved in binding bioisi.pt. This provides a structural basis for its biological activity as an ACAT inhibitor, independent of human efficacy considerations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to F-1394 Structural Variants (focused on fundamental mechanistic insights, not human efficacy)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches involve the use of computational methods to establish mathematical relationships between the chemical structure of compounds and their biological activities or properties cieplej.plqsar.orgneovarsity.orgu-strasbg.fr. For F-1394, QSAR studies would involve analyzing a series of its structural variants (hypothetical or real, if available) to identify molecular descriptors (physicochemical properties, electronic properties, structural features) that correlate with specific aspects of its activity, such as its inhibitory potency against ACAT neovarsity.org. Cheminformatics tools would be used to manage, analyze, and visualize chemical data related to F-1394 and its analogs, including substructure and similarity searches, and to generate molecular descriptors chemrxiv.orgu-strasbg.fr. The focus of such studies on F-1394 would be to gain fundamental mechanistic insights into how structural modifications influence its interaction with its biological target at a molecular level, rather than predicting human efficacy or safety profiles chemrxiv.orgneovarsity.org. This can help in understanding the essential structural features required for its activity and guiding the design of new compounds with modulated properties.

Biochemical and Cellular Mechanistic Studies of F 1394 Non Human Models

In Vitro Enzyme Kinetic Studies of F-1394 with Acyl-CoA:Cholesterol Acyltransferase (ACAT) and Related Enzymes

Studies have investigated the interaction of F-1394 with acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification. ACAT utilizes long-chain fatty acyl-CoA and cholesterol as substrates to form cholesteryl esters. nih.govwikipedia.org

Inhibition Kinetics and Binding Affinities of F-1394 in Purified Enzyme Systems

F-1394 has been identified as a potent inhibitor of ACAT. jst.go.jpresearchgate.net In vitro studies using enzyme preparations from non-human sources have provided insights into its inhibitory profile. F-1394 effectively reduced ACAT activities in rat liver microsomes, homogenate of rabbit small intestinal mucosa, and lysate of J774 macrophages. jst.go.jpresearchgate.net

Kinetic investigations have demonstrated that F-1394 exhibits a competitive-type inhibition mechanism against ACAT. jst.go.jpresearchgate.net This suggests that F-1394 competes with a substrate for binding to the enzyme's active site. wikipedia.org The inhibition potency was quantified by IC50 and Ki values in different preparations.

Enzyme SourceIC50 (nM)Ki (nM)Inhibition Type
Rat liver microsomes6.44.0Competitive
Rabbit small intestinal mucosa10.79.9Competitive
J774 macrophages32-Competitive

Data derived from search result jst.go.jpresearchgate.net. Ki value for J774 macrophages was not explicitly provided in the snippets.

The inhibitory effects of F-1394 on ACAT activity were found to be more potent compared to some other ACAT inhibitors or hypolipidemic agents. jst.go.jpresearchgate.net

Substrate Specificity and Allosteric Modulation by F-1394

Research into the enzyme selectivity of F-1394 indicated that it did not significantly affect the activities of 3-hydroxy-3-methylglutaryl CoA reductase, acyl-CoA synthetase, or cholesterol esterase. jst.go.jp While it showed weak inhibition of lecithin:cholesterol acyltransferase (LCAT) originating from rat plasma, its inhibitory potency for liver microsomal ACAT activity was substantially greater, approximately 4,690-fold stronger than for LCAT. jst.go.jp This highlights a notable selectivity for ACAT over LCAT.

Regarding allosteric modulation, one source suggests that F-1394 inhibits ACAT-3 by allosterically altering the enzyme's conformation, leading to a decrease in its esterification function. scbt.com However, other studies primarily characterize its inhibition as competitive jst.go.jpresearchgate.net, which typically involves binding at the active site rather than an allosteric site. wikipedia.org ACAT enzymes are known to utilize various sterols as substrates and can be allosterically activated by free cholesterol. nih.gov While the competitive inhibition data for F-1394 is reported jst.go.jpresearchgate.net, detailed findings specifically on how F-1394 might influence ACAT's substrate specificity for different sterols or its allosteric regulation by activators were not extensively detailed in the provided search results beyond the mention of potential allosteric alteration of ACAT-3 scbt.com.

Cellular Biochemistry and Metabolic Pathway Perturbations by F-1394 (Non-Human Cell Lines)

Beyond in vitro enzyme studies, F-1394 has been investigated for its effects on cellular biochemistry and metabolic pathways in various non-human cell lines.

Effects of F-1394 on Cellular Lipid Metabolism (e.g., cholesterol esterification) in Caco-2 cells, HepG2 cells, and aortic smooth muscle cells

F-1394 has demonstrated effects on cellular lipid metabolism, particularly cholesterol esterification, in several non-human cell models. Studies using Caco-2 cells, a human colorectal adenocarcinoma cell line often used as a model for intestinal absorption, showed that F-1394 affected both the esterification of cholesterol and the basolateral secretion of cholesteryl ester. jst.go.jp

In HepG2 cells, a human hepatocellular carcinoma cell line used as a model for liver cells, F-1394 influenced ACAT activity and the hepatic secretion of lipids. jst.go.jp

Furthermore, research involving rat and human aortic smooth muscle cells indicated that the inhibition of ACAT by F-1394 was non-toxic to these cells and effectively retarded the formation of foam cells. nih.govjst.go.jp Foam cells, characterized by the accumulation of cholesteryl esters, play a significant role in the development of atherosclerotic plaques. nih.gov Inhibiting ACAT-mediated cholesterol esterification limits the storage of free cholesterol in lipid droplets, preventing its toxic accumulation. wikipedia.org

Protein-Ligand Interaction Profiling of F-1394 using Advanced Proteomics Techniques

Information specifically detailing protein-ligand interaction profiling of F-1394 using advanced proteomics techniques was not available in the provided search results. While advanced proteomics techniques such as MicroScale Thermophoresis (MST), nano-Differential Scanning Fluorimetry (nanoDSF), and Surface Plasmon Resonance (SPR) are employed to study protein-ligand interactions iaanalysis.com, and methods exist for systematic protein-ligand binding profiling on a proteome scale researchgate.netelifesciences.org, the application of these specific techniques to characterize the interaction profile of F-1394 across the proteome was not described in the retrieved snippets.

Gene Expression and Transcriptomic Changes Induced by F-1394 in Model Systems

Studies have explored the impact of F-1394 on gene expression in non-human models. In Apoe-/- mice, which are used as a model for atherosclerosis, short-term administration of F-1394 was shown to decrease the expression of pro-inflammatory genes in lesion macrophages. Concurrently, it increased the expression of genes associated with the resolution of inflammation. researchgate.net

While transcriptomic analysis is a powerful tool to investigate global gene expression changes induced by compounds in various model systems nih.govnih.govahajournals.orglife-science-alliance.orgwikipedia.org, detailed transcriptomic profiling specifically detailing a comprehensive set of gene expression changes induced by F-1394 in defined non-human model systems (beyond the observed effects on macrophage inflammatory genes) was not provided in the search results.

In Vivo Mechanistic Investigations of F-1394 in Animal Models (e.g., mice, rats, rabbits, dogs)

In vivo studies using various animal models, including rats, mice, rabbits, and beagle dogs, have provided significant insights into the mechanistic actions of F-1394. These investigations highlight its role as an ACAT inhibitor in modulating lipid homeostasis and its potential anti-atherosclerotic effects uni.luwikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.comciteab.comuni.lu.

Impact on Cholesterol Absorption and Metabolism Pathways in Animal Gut and Liver (Non-Human)

F-1394 primarily interferes with cholesterol absorption in the gut by inhibiting the activity of small intestinal ACAT uni.lusigmaaldrich.com. In rats fed a high-cholesterol diet, oral administration of F-1394 significantly suppressed dietary cholesterol absorption, with studies using 14C-cholesterol as an oral tracer demonstrating approximately 90% prevention of radioactivity appearance in the circulation sigmaaldrich.com.

This inhibition of intestinal ACAT activity leads to a reduction in serum cholesterol levels. In streptozotocin (B1681764) (STZ)-induced diabetic rats, F-1394 dose-dependently decreased serum total cholesterol (TC) levels, predominantly in the chylomicron (CM) and very-low-density lipoprotein (VLDL) fractions, and to a lesser extent in the low-density lipoprotein (LDL) fraction uni.lu. In cholesterol diet-fed rats, single administrations of F-1394 reduced serum cholesterol levels by 16-54% within three hours sigmaaldrich.com.

While its primary action is on intestinal cholesterol absorption, F-1394 may also influence hepatic lipid metabolism. It has been suggested that F-1394 could affect VLDL secretion from the liver in STZ-diabetic rats uni.lu. Furthermore, preliminary in vitro studies hinted at a potential effect of high concentrations of F-1394 on microsomal lipid transfer protein (MTP) activity in rat small intestinal mucosa, which could contribute to the attenuation of triglyceride (TG) absorption uni.lu. F-1394 has been observed to decrease serum TG levels in the postprandial state in non-diabetic normal rats fed a high-fat diet uni.lu.

Table 1: Impact of F-1394 on Serum Cholesterol and Intestinal ACAT Activity in Rats

Animal Model / DietParameterEffect of F-1394 (vs. Control)Reference
STZ-diabetic ratsSerum Total Cholesterol (TC)Decreased (dose-dependent, e.g., 25% reduction at 30 mg/kg) uni.lu
STZ-diabetic ratsSerum CM+VLDLReduced by 54% uni.lu
STZ-diabetic ratsSerum LDLReduced by 20% uni.lu
STZ-diabetic ratsSmall Intestinal ACAT Activity (ex vivo)Significantly inhibited (e.g., from 8.65 to 1.10 pmol·mg protein⁻¹·min⁻¹) uni.lu
Cholesterol diet-fed ratsSerum CholesterolDecreased by 16-54% (3-30 mg/kg, 3 hrs post-administration) sigmaaldrich.com
Cholesterol diet-fed ratsDietary Cholesterol AbsorptionSignificantly suppressed (approx. 90% prevention) sigmaaldrich.com
Non-diabetic normal rats (high-fat)Serum TG (postprandial)Decreased uni.lu

Modulation of Cellular Processes in Specific Animal Tissues (e.g., intestinal ACAT activity, macrophage foam cell formation)

At the cellular level, F-1394 exerts its effects through the inhibition of ACAT, an enzyme crucial for cholesterol esterification. In the small intestinal mucosa of STZ-diabetic rats, ACAT activity was found to be markedly enhanced, and F-1394 significantly reduced this activity ex vivo uni.lu.

A significant aspect of F-1394's mechanism involves its impact on macrophage foam cell formation, a hallmark of atherosclerosis. F-1394 has been shown to attenuate foam cell formation in mouse peritoneal macrophages in a dose-dependent manner in vitro wikipedia.orgwikipedia.org. ACAT-1, an isoform of ACAT, is the primary ACAT isoform in macrophages and is upregulated in macrophage foam cells within atherosclerotic lesions, where it catalyzes cholesterol esterification and subsequent foam cell formation wikipedia.orgfishersci.se. Studies in Apoe−/− ldlr−/− mice demonstrated that ACAT inhibition by F-1394 diminished lipid deposition and lesion size without necessarily affecting serum cholesterol levels, suggesting a direct effect on macrophages within the arterial wall wikipedia.org.

Beyond macrophages, F-1394 also demonstrated the ability to suppress cholesterol-cyclodextrin complexes (CCC)-induced foam cell formation in rat and human aortic smooth muscle cells (ASMCs) citeab.com. The inhibitory potency of F-1394 on ACAT activity in these cells was quantified by IC50 values.

Table 2: F-1394 Inhibition of ACAT Activity in Animal and Human Cells

Cell TypeACAT Activity SourceIC50 of F-1394 (nM)Reference
Rat Aortic Smooth Muscle Cells (ASMCs)Whole-cell ACAT activity62.7 citeab.com
Human Aortic Smooth Muscle Cells (ASMCs)Whole-cell ACAT activity10 citeab.com

Imaging Techniques for In Vivo Distribution and Interaction Studies of F-1394 (e.g., radiolabeled F-1394)

To understand the in vivo distribution and interaction of F-1394, researchers have utilized radiolabeled forms of the compound. A distribution study employing radioactive F-1394 revealed that, following oral administration, the rat small intestine contained a sufficient concentration of F-1394 to effectively inhibit ACAT activity uni.lu.

While specific detailed imaging protocols for F-1394 were not extensively described in the provided snippets, the broader field of biochemical and pharmacological research commonly employs nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for whole-body, non-invasive tracking of radiolabeled probes uni.lunih.govnih.gov. These highly sensitive techniques allow for the visualization of probe distribution and accumulation within an organism and enable accurate quantification of tissue uptake with high temporal resolution uni.lunih.gov. The principles of radiolabeling, which involve attaching radioisotopes to compounds, are fundamental to these studies, ensuring that the radiotracer's half-life is comparable to the biological half-life of the probe for optimal signal and minimal radiation exposure uni.lu.

Applications of F 1394 in Advanced Materials Science and Catalysis

F-1394 as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis:The scientific literature does not contain any reports of F-1394 being used as a ligand or a precursor in either homogeneous or heterogeneous catalysis.

No Publicly Available Data on the Environmental Chemistry and Degradation of Compound F-1394

Following a comprehensive and exhaustive search of scientific literature and environmental databases, it has been determined that there is no publicly available information regarding the environmental chemistry and degradation of the chemical compound F-1394 (CAS Number: 162490-89-3).

F-1394 is identified as a potent and selective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The existing body of research on this compound is exclusively focused on its pharmacological effects, particularly its role in reducing atherosclerosis and foam cell formation. Studies have detailed its inhibitory effects on the ACAT enzyme in cellular and animal models. Some in vitro research has also noted cytotoxicity and the F-1394-induced degradation of specific proteins within cells as part of its biological activity.

However, no studies were found that investigate the environmental fate and behavior of F-1394. Specifically, there is a complete absence of data pertaining to the following critical areas of environmental science:

Environmental Chemistry and Degradation Studies of F 1394

Methodologies for Environmental Monitoring:No analytical methods have been developed or published for the detection and quantification of F-1394 residues in environmental samples such as water, soil, or sediment.

Due to the complete lack of scientific data in these areas, it is not possible to provide an article on the "" that is scientifically accurate and informative as requested. The creation of such an article would require speculative and unsubstantiated information, which would not meet the standards of scientific integrity.

Future Research Directions and Unexplored Avenues for F 1394 Studies

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of F-1394 Interactions

Understanding the full biological impact of F-1394 necessitates a comprehensive approach that moves beyond examining single molecular layers. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the intricate connections and interdependences between different molecular components within a biological system in response to F-1394 lipidmaps.org. Given F-1394's known effects on lipid metabolism and cholesterol absorption griffith.edu.au, future research could utilize multi-omics to elucidate the broader cellular and systemic responses. For instance, transcriptomic analysis could reveal changes in gene expression pathways related to lipid synthesis, transport, and metabolism beyond the direct inhibition of ACAT. Proteomic studies could identify alterations in protein levels and post-translational modifications that influence cellular function and signaling cascades affected by F-1394. Metabolomics, as discussed in Section 9.2, would provide a snapshot of the metabolic state, identifying downstream effects of ACAT inhibition and potential off-target metabolic perturbations.

Integrating these diverse datasets through advanced computational algorithms and frameworks can help identify cross-omics correlations and uncover complex regulatory networks influenced by F-1394 lipidmaps.orgciteab.com. This could lead to a deeper understanding of how F-1394 exerts its hypocholesterolemic effects and whether it impacts other biological processes. For example, integrating genomic data with transcriptomic and proteomic profiles could reveal if F-1394 influences gene regulation or protein synthesis in relevant tissues like the intestine or liver. Studies have demonstrated the power of multi-omics integration in understanding complex biological processes and disease states, such as in cancer classification or studying the effects of calorie restriction citeab.comnih.gov. Applying such integrated approaches to F-1394 research holds significant potential for uncovering novel insights into its mechanism of action and identifying potential biomarkers of response or related biological changes.

Development of Advanced Analytical Platforms for F-1394 Metabolomics in Non-Human Systems

Metabolomics, the study of small molecules within biological systems, offers valuable insights into the metabolic consequences of a compound's activity nih.gov. Given that F-1394 has been studied in non-human systems, such as streptozotocin-induced diabetic rats griffith.edu.au and rat aortic smooth muscle cells wikipedia.org, the development and application of advanced analytical platforms for metabolomics in these models are crucial for future research. While untargeted metabolomic profiling can assess a large part of the metabolome, targeted metabolomics can quantify specific metabolites and metabolite combinations relevant to F-1394's mechanism, such as those involved in cholesterol and lipid metabolism.

Future research should focus on developing or refining high-resolution mass spectrometry-based metabolomic techniques specifically tailored for the analysis of F-1394 and its potential metabolites in non-human biological matrices like plasma, tissue (e.g., intestine, liver), and feces. This would involve optimizing sample preparation methods to accurately capture a wide range of lipid species and other relevant metabolites. Advanced platforms could enable the identification and quantification of F-1394 metabolites, providing crucial information about its absorption, distribution, metabolism, and excretion (ADME) in these systems, which is currently not extensively detailed in the provided information. Studies in non-human primates have successfully utilized targeted metabolomics to assess physiological changes and identify dysregulated pathways. Applying similar advanced platforms to F-1394 studies in relevant animal models would provide a more complete picture of its metabolic footprint and its systemic effects, complementing the mechanistic insights gained from multi-omics integration.

Exploration of F-1394 in Novel Chemical Transformations beyond Current Applications

While F-1394 has been primarily investigated as an ACAT inhibitor griffith.edu.auwikipedia.org, its complex organic structure with various functional groups suggests potential for exploration in novel chemical transformations. Future research could investigate the chemical reactivity of F-1394 under different conditions to synthesize derivatives with potentially altered or enhanced biological activities, or entirely new applications.

This could involve exploring various synthetic methodologies, such as functional group interconversions, skeletal modifications, or the introduction of new chemical moieties. For example, the ester, amide, and amine groups present in F-1394 could serve as реакционные центры for nucleophilic or electrophilic substitutions, acylations, or conjugations. The cyclohexyl and dioxan rings could potentially undergo ring-opening or functionalization reactions. Research in organic chemistry continually explores novel transformations of complex molecules. Applying these advancements to F-1394 could yield a library of related compounds to explore structure-activity relationships more broadly than focusing solely on ACAT inhibition. Furthermore, investigating the potential of F-1394 or its derivatives in areas like catalysis, material science, or as scaffolds for developing other therapeutic agents represents unexplored avenues. Understanding the chemical stability and reactivity of F-1394 under diverse conditions is a foundational step for such explorations.

Predictive Modeling and Artificial Intelligence Applications in F-1394 Research

The increasing availability of biological and chemical data related to F-1394 and similar compounds presents significant opportunities for the application of predictive modeling and artificial intelligence (AI). AI and machine learning (ML) algorithms are increasingly used in drug discovery and research to predict compound properties, identify potential targets, and optimize experimental design.

For F-1394, predictive modeling could be used to forecast its ADME properties based on its chemical structure, potentially reducing the need for extensive in vivo studies. AI algorithms could analyze existing data from in vitro and in vivo studies to build models that predict the efficacy of F-1394 or its derivatives in different biological contexts or disease models. This could involve analyzing relationships between structural features of F-1394 and observed biological outcomes, such as the degree of cholesterol reduction or the inhibition of foam cell formation griffith.edu.auwikipedia.org.

Furthermore, AI could assist in identifying potential off-target interactions or predicting potential toxicity profiles, although safety and adverse effects are outside the scope of this article. Predictive models can also be used to optimize the design of future experiments, suggesting the most relevant biological pathways or conditions to investigate. The development of robust predictive models requires sufficient, high-quality data, and future F-1394 research should prioritize generating standardized datasets suitable for AI/ML applications. The integration of multi-omics data (Section 9.1) would be particularly valuable for building more comprehensive and accurate predictive models of F-1394's biological effects.

Emerging Scientific Questions and Interdisciplinary Collaborations for F-1394 Research

Future research on F-1394 should also address emerging scientific questions and foster interdisciplinary collaborations to fully unlock its potential and understand its broader implications. Beyond its role as an ACAT inhibitor, exploring other potential molecular targets or biological pathways influenced by F-1394 represents an emerging area. Given its complex structure, F-1394 might interact with other enzymes, receptors, or cellular components that have not yet been investigated.

Addressing these questions necessitates collaboration among researchers from diverse disciplines. Medicinal chemists can synthesize novel F-1394 derivatives for structure-activity relationship studies. Biochemists and molecular biologists can investigate its interactions with a wider range of biological targets and elucidate downstream signaling events. Lipidomics experts can provide detailed analysis of lipid profiles affected by F-1394. Experts in systems biology and bioinformatics are essential for integrating and interpreting the complex multi-omics data generated (Section 9.1). Clinicians and pharmacologists would be crucial for translating findings from preclinical studies to potential therapeutic applications, although clinical trials and patient data are outside the scope here.

Q & A

Q. What is the mechanism of action of F-1394 as an ACAT inhibitor, and how does it influence cholesterol metabolism?

F-1394 competitively inhibits both ACAT-1 and ACAT-2 isoforms, with IC50 values of 6.4 nM (liver), 10.7 nM (intestine), and 32 nM (macrophages). Its selectivity for ACAT over other enzymes (e.g., LCAT, HMG-CoA reductase) exceeds 4,690-fold, making it a potent tool for studying cholesterol esterification pathways . In vivo, F-1394 reduces arterial lipid deposition by suppressing foam cell formation without altering plasma cholesterol levels, indicating localized effects on vascular ACAT activity .

Q. How are animal models (e.g., apoE/LDLr-DKO mice) utilized to evaluate F-1394’s anti-atherosclerotic effects?

Studies employ apoE/LDLr-DKO mice fed cholesterol-rich diets to mimic severe hyperlipidemia. Experimental designs typically include:

  • Control group : Standard chow without intervention.
  • F-1394 group : Oral administration (10–100 mg/kg/day) over 10–15 weeks.
  • Recovery group : Post-treatment monitoring to assess reversibility of effects. Outcomes are quantified via en face lipid staining (e.g., oil red O), histopathology (e.g., aortic sinus lesions), and serum lipid profiling .

Q. What methodologies are used to assess ACAT inhibition efficacy in vitro?

Macrophage foam cell assays involve incubating cells with acetylated LDL (acLDL) and measuring intracellular cholesterol esters (EC) via enzymatic assays. F-1394 (0.1–1.0 μM) reduces EC by up to 87.7% in a dose-dependent manner, validated by hexane/isopropanol lipid extraction and HPLC analysis .

Advanced Research Questions

Q. How can contradictory findings on F-1394’s impact on atherosclerosis progression be reconciled?

Discrepancies arise from model-specific factors:

  • In apoE-deficient mice, F-1394 reduces lesions by 38% via dual ACAT-1/ACAT-2 inhibition .
  • Macrophage-specific ACAT-1 knockout models show increased atherosclerosis, suggesting compensatory mechanisms or off-target effects . To resolve contradictions, researchers should:
  • Use isoform-selective inhibitors (e.g., ACAT-1 vs. ACAT-2).
  • Compare outcomes across species (e.g., mice vs. rabbits) and dietary regimens .

Q. How is the dose-response relationship of F-1394 optimized for maximal therapeutic effect?

Dose optimization involves:

  • In vivo : Administering 10–100 mg/kg/day for 10 weeks, with lesion reduction plateauing at 38% (100 mg/kg/day). Higher doses do not enhance efficacy but may increase toxicity risks .
  • In vitro : Testing 0.1–1.0 μM F-1394 in macrophage cultures, where 1.0 μM reduces EC to 12.3% of control levels . Systematic dose titration and toxicity profiling (e.g., liver enzymes, weight monitoring) are critical for translational studies .

Q. Why does F-1394 reduce atherosclerotic lesions without altering plasma cholesterol levels?

F-1394 acts locally on vascular ACAT, inhibiting cholesterol esterification in macrophages and smooth muscle cells. This reduces lipid retention in arterial walls but does not affect systemic cholesterol metabolism (e.g., hepatic VLDL secretion or intestinal absorption) .

Methodological Guidance

Q. How can researchers differentiate F-1394’s effects on ACAT-1 vs. ACAT-2 in mechanistic studies?

  • Use isoform-specific knockout models (e.g., ACAT-1<sup>−/−</sup> macrophages).
  • Employ selective inhibitors (e.g., pyripyropene for ACAT-1) alongside F-1394 to isolate contributions of each isoform .
  • Quantify enzyme activity in tissue homogenates (liver for ACAT-2; macrophages for ACAT-1) .

Q. What strategies validate the translational relevance of F-1394 findings from murine models?

  • Cross-species validation : Test F-1394 in rabbit models, which develop diet-induced atherosclerosis resembling human pathology .
  • Human tissue studies : Apply F-1394 to ex vivo arterial explants or patient-derived macrophages to confirm conserved mechanisms .

Q. How should long-term toxicity and off-target effects of F-1394 be monitored?

  • Clinical parameters : Track body weight, organ histology, and serum markers (e.g., ALT, creatinine) in chronic dosing studies .
  • Off-target profiling : Screen for interactions with lipid-independent pathways (e.g., LCAT, cholesterol esterase) using enzyme activity assays .

Data Interpretation and Contradictions

Q. How do researchers address conflicting results on F-1394’s impact on plaque stability?

While F-1394 reduces lipid core size, it does not alter collagen content or macrophage infiltration in advanced lesions . To reconcile this:

  • Analyze lesion stage-specific responses (early vs. advanced plaques).
  • Combine F-1394 with collagen-stabilizing agents (e.g., MMP inhibitors) in combinatorial therapy trials .

Q. What statistical methods are appropriate for analyzing F-1394’s dose-dependent effects?

  • Williams’ multiple range test : Identifies significant differences between dose groups.
  • Aspin-Welch test : Compares variances in small-sample studies (e.g., n=6–8 per group) .
  • Multivariate regression : Adjusts for confounders like baseline cholesterol levels .

Q. Tables for Key Findings

Parameter Control Group F-1394 (100 mg/kg/day) Reference
Aortic Lesion Area (en face)100%61.9% reduction
Intracellular EC (in vitro)100%12.3% residual
ACAT-1 Protein Expression94.9 ×10<sup>3</sup> mm²26% reduction

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